molecular formula C8H12N2O3 B3376058 [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid CAS No. 1170618-15-1

[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid

Cat. No.: B3376058
CAS No.: 1170618-15-1
M. Wt: 184.19 g/mol
InChI Key: KGIXHKLHIFDARL-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds, Specifically Pyrazoles, in Contemporary Chemical and Biological Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the development of modern pharmaceuticals. rroij.comnih.gov Over 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in drug design. nih.gov These scaffolds provide a versatile framework that medicinal chemists can modify to fine-tune a molecule's biological activity, solubility, lipophilicity, and other pharmacokinetic properties. rroij.comnih.gov

Among the vast number of heterocyclic systems, the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly prominent structural motif in many pharmaceutically active compounds. mdpi.comrsc.orgresearchgate.net The pyrazole nucleus is considered a "privileged scaffold" due to its synthetic accessibility and its ability to participate in various biological interactions, such as hydrogen bonding. nih.gov The versatility of the pyrazole ring has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. nih.govnih.govresearchgate.netresearcher.life The significance of this scaffold is underscored by its presence in several commercially successful drugs.

Table 1: Examples of Marketed Drugs Containing a Pyrazole Scaffold This table is interactive. Click on the headers to sort.

Drug Name Therapeutic Class Primary Use
Celecoxib Anti-inflammatory Treatment of arthritis and acute pain nih.govnih.gov
Rimonabant Anti-obesity Appetite suppressant (withdrawn) nih.govnih.gov
Sildenafil PDE5 Inhibitor Treatment of erectile dysfunction nih.gov
Difenamizole Analgesic Pain relief ias.ac.in
Betazole H2-receptor agonist Gastric function testing nih.gov

Overview of Acetic Acid Moieties in Synthetic and Bioactive Molecules

The acetic acid moiety, characterized by a carboxylic acid group (-COOH) attached to a methyl group, is a fundamental building block in organic chemistry and biochemistry. youtube.comwikipedia.org As a derivative, the broader acetic acid functional group is integral to the structure and function of numerous synthetic and bioactive molecules. youtube.comuomustansiriyah.edu.iq The carboxyl group is a key reactive site, allowing for the formation of derivatives such as esters, amides, and anhydrides, which are crucial intermediates in chemical synthesis. youtube.comkhanacademy.orgopenstax.org

In medicinal chemistry, the incorporation of an acetic acid moiety can significantly influence a molecule's physicochemical properties. alliancechemical.com Its acidic nature allows it to exist in an ionized state at physiological pH, which can enhance aqueous solubility and provide a point of interaction with biological targets through hydrogen bonding or ionic interactions. youtube.com This functional group is present in various therapeutic agents and is often used to mimic the carboxylate side chain of amino acids, enabling molecules to interact with enzymes or receptors. nih.govnih.gov The acetic acid group is a critical component in the design of molecules intended to modulate biological pathways where acidity and hydrogen bonding capacity are important for activity. alliancechemical.com

Rationale for the Specific Investigation of [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid

The specific investigation of this compound is predicated on a rational drug design strategy that combines the proven biological relevance of the pyrazole scaffold with the advantageous physicochemical properties conferred by the methoxyacetic acid side chain. The core structure features a pyrazole ring, a known pharmacophore associated with a wide range of biological activities. rsc.orgresearchgate.net The substitution at the N1 position with an ethyl group is a common tactic in medicinal chemistry to explore the structure-activity relationship (SAR) by modifying the steric and electronic properties of the heterocyclic core.

The side chain, methoxyacetic acid, is attached at the C5 position of the pyrazole ring. This chain consists of three key components:

An ether linkage (-O-) : This provides flexibility and can influence the molecule's conformation.

A methylene (B1212753) bridge (-CH2-) : This acts as a spacer between the pyrazole ring and the terminal acid group.

An acetic acid group (-COOH) : This terminal acidic function is expected to enhance hydrophilicity and provide a critical interaction point with biological targets.

The rationale for combining these specific fragments is to create a novel molecule with a unique profile of biological activity. The design hypothesizes that the pyrazole core will guide the molecule to specific biological targets, while the flexible, acidic side chain will establish key binding interactions, potentially leading to enhanced potency or a novel mechanism of action compared to simpler pyrazole derivatives.

Historical Development and Evolution of Related Pyrazole-Acetic Acid Derivatives in Scientific Literature

The history of pyrazole chemistry dates back to 1883 with the first synthesis by Ludwig Knorr. globalresearchonline.netmdpi.com Early research focused on the fundamental synthesis and reactivity of the pyrazole ring system. ijnrd.org The development of pyrazole derivatives as pharmacologically active agents gained significant momentum in the 20th century.

The synthesis of pyrazole derivatives bearing carboxylic acid functionalities, including pyrazole-acetic acids, has been an area of sustained interest. researchgate.net Early synthetic methods often involved multi-step procedures. For instance, research into 1-aryl-1H-pyrazole-5-acetic acids involved converting 1-aryl-5-(methoxymethyl)-1H-pyrazoles into bromomethyl intermediates, followed by reaction with potassium cyanide and subsequent hydrolysis to yield the final acetic acid derivative. researchgate.net Such compounds were investigated for their anti-inflammatory and analgesic activities, demonstrating the therapeutic potential of this structural class. researchgate.net

More recent research has focused on developing more efficient, one-pot synthetic methods and exploring a wider range of biological activities. nih.govamazonaws.com The evolution of this class of compounds has seen variations in the substitution pattern on the pyrazole ring, the nature of the linker between the ring and the acid, and the position of the acetic acid side chain. For example, studies have explored pyrazole-4-carboxylic acids and (pyrazol-4-yl)acetic acid derivatives for various applications, from antimicrobial to anticancer agents. researchgate.netamazonaws.com This historical progression reflects a continuous effort to optimize the structure of pyrazole-acetic acid derivatives to achieve greater potency and selectivity for various biological targets.

Identification of Key Research Questions and Unaddressed Challenges Pertaining to this compound

Given that this compound appears to be a novel or less-studied compound in publicly available scientific literature, its investigation presents several key research questions and challenges.

Key Research Questions:

Synthetic Feasibility: What is the most efficient and high-yielding synthetic pathway to produce this compound? This would involve optimizing the alkylation of a pyrazole precursor, such as 1-ethyl-1H-pyrazol-5-ol, followed by the introduction of the acetic acid moiety. chemicalbook.com

Biological Activity Profile: What is the spectrum of biological activity for this compound? A comprehensive screening against a panel of targets (e.g., enzymes, receptors, microbial strains) is necessary to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR): How do modifications to the structure, such as changing the N1-alkyl group, altering the length or composition of the side chain, or changing the substitution position on the pyrazole ring, affect its biological activity?

Mechanism of Action: If biological activity is observed, what is the underlying molecular mechanism responsible for this effect?

Physicochemical and Pharmacokinetic Properties: What are the key properties of the compound, such as solubility, stability, and metabolic profile, that would influence its potential as a drug candidate?

Unaddressed Challenges:

Regioselectivity: A primary synthetic challenge is controlling the regioselectivity of substitutions on the pyrazole ring to ensure the desired isomer is formed.

Target Identification: If the compound shows activity in cell-based assays, identifying the specific molecular target can be a complex and resource-intensive process.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-ethylpyrazol-3-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-10-7(3-4-9-10)5-13-6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIXHKLHIFDARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 1h Pyrazol 5 Yl Methoxy Acetic Acid

Strategic Retrosynthetic Analysis and Identification of Key Precursors for [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ether linkage and the bonds forming the pyrazole (B372694) ring.

The most logical disconnection is at the ether oxygen, suggesting a Williamson ether synthesis. This breaks the target molecule into two key synthons: a (1-ethyl-1H-pyrazol-5-yl)methyl cation equivalent and a carboxymethyl anion equivalent. The corresponding synthetic equivalents would be (1-ethyl-1H-pyrazol-5-yl)methanol and a haloacetic acid ester, such as ethyl bromoacetate (B1195939).

Further deconstruction of the (1-ethyl-1H-pyrazol-5-yl)methanol intermediate involves breaking the C-C and C-N bonds of the pyrazole ring. This leads to the identification of a 1,3-dicarbonyl compound or its equivalent and ethylhydrazine (B1196685) as the fundamental precursors for the pyrazole core. A plausible precursor to the hydroxymethyl group at the 5-position is a carboxylic acid or its ester, which can be reduced. Therefore, a key precursor is a 1-ethyl-1H-pyrazole-5-carboxylate ester.

Based on this analysis, the key precursors identified are:

Ethylhydrazine

A suitable three-carbon building block with two carbonyl-like functionalities (e.g., a β-ketoester or an α,β-unsaturated ester)

Ethyl bromoacetate (or a similar haloacetic acid derivative)

A schematic of the retrosynthetic analysis is presented below:

Figure 1: Retrosynthetic Analysis of this compound

Classical and Modern Approaches for the Construction of the 1-ethyl-1H-pyrazole Core

The formation of the pyrazole ring is a well-established transformation in heterocyclic chemistry. For the synthesis of the 1-ethyl-1H-pyrazole core, both classical and modern methodologies can be employed.

Classical Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most traditional and widely used methods. This typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. To achieve the desired substitution pattern of the target molecule, the reaction would proceed as follows:

Reaction of Ethylhydrazine with a β-Dicarbonyl Equivalent: Ethylhydrazine is reacted with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. A common and effective precursor is diethyl ethoxymethylenemalonate. The reaction proceeds via a Michael addition-elimination followed by cyclization and dehydration to yield the pyrazole ring. This method offers a high degree of regioselectivity, leading primarily to the desired 1,5-disubstituted pyrazole.

Modern Approaches

Modern synthetic methods offer improvements in terms of efficiency, milder reaction conditions, and functional group tolerance.

Catalytic Methods: Transition-metal-catalyzed cross-coupling reactions and cycloadditions have emerged as powerful tools for pyrazole synthesis. However, for the specific substitution pattern of the 1-ethyl-1H-pyrazole core, the classical cyclocondensation remains highly efficient and cost-effective.

Flow Chemistry: Continuous flow processes can offer enhanced safety, particularly when dealing with potentially energetic reagents like hydrazine derivatives, and can lead to improved yields and shorter reaction times through precise control of reaction parameters.

A plausible synthetic route to a key intermediate, ethyl 1-ethyl-1H-pyrazole-5-carboxylate, is outlined in the following table:

StepReactantsReagents and ConditionsProduct
1Ethylhydrazine, Diethyl ethoxymethylenemalonateEthanol (B145695), RefluxEthyl 1-ethyl-1H-pyrazole-5-carboxylate
2Ethyl 1-ethyl-1H-pyrazole-5-carboxylateLithium aluminum hydride (LiAlH₄), Tetrahydrofuran (B95107) (THF), 0 °C to rt(1-ethyl-1H-pyrazol-5-yl)methanol

Elaboration of the Methoxyacetic Acid Chain onto the Pyrazole Scaffold

With the (1-ethyl-1H-pyrazol-5-yl)methanol intermediate in hand, the next crucial step is the introduction of the methoxyacetic acid side chain. This is typically achieved through a Williamson ether synthesis, a robust and reliable method for forming ether linkages.

The process involves two main steps:

Deprotonation of the Alcohol: The hydroxyl group of (1-ethyl-1H-pyrazol-5-yl)methanol is deprotonated using a suitable base to form the corresponding alkoxide. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, is then reacted with an electrophile such as an ethyl haloacetate (e.g., ethyl bromoacetate). The alkoxide displaces the halide in an SN2 reaction to form the ether linkage, yielding ethyl [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetate.

Hydrolysis of the Ester: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.

The following table summarizes the elaboration of the methoxyacetic acid chain:

StepStarting MaterialReagents and ConditionsProduct
3(1-ethyl-1H-pyrazol-5-yl)methanol1. NaH, THF, 0 °C to rt; 2. Ethyl bromoacetate, rtEthyl [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetate
4Ethyl [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetate1. NaOH (aq), Ethanol, rt; 2. HCl (aq)This compound

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

To maximize the yield and purity of the final product, optimization of the reaction conditions for the key steps is crucial.

Formation of the Pyrazole Core:

Solvent: While ethanol is a common solvent, exploring other polar protic or aprotic solvents could influence the reaction rate and yield.

Temperature: The reaction is typically carried out at reflux. Fine-tuning the temperature could minimize side product formation.

Stoichiometry: Precise control of the stoichiometry of the reactants is essential to ensure complete conversion and avoid unreacted starting materials.

Williamson Ether Synthesis:

Base: The choice of base for the deprotonation step is critical. Stronger bases like NaH ensure complete formation of the alkoxide, driving the reaction to completion. Weaker bases like potassium carbonate may require harsher conditions or the use of a phase-transfer catalyst.

Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.

Temperature: The reaction is typically run at room temperature, but gentle heating may be required for less reactive substrates.

Leaving Group: The nature of the leaving group on the haloacetate can influence the reaction rate (I > Br > Cl).

Hydrolysis:

Base Concentration and Temperature: The concentration of the aqueous base and the reaction temperature can be adjusted to ensure complete and efficient hydrolysis without promoting side reactions.

The following table presents a hypothetical optimization study for the Williamson ether synthesis step:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF25485
2K₂CO₃Acetone561260
3KOtBuTHF25388
4NaHDMF25490

This is a representative data table and does not reflect actual experimental results.

Exploration of Stereoselective Synthetic Pathways (if applicable to chiral analogues)

The parent compound, this compound, is achiral. However, stereoselective synthetic pathways become relevant for the synthesis of chiral analogues, for instance, by introducing a stereocenter on the ethyl group or the acetic acid moiety.

For the synthesis of such chiral analogues, several strategies could be employed:

Use of Chiral Starting Materials: A chiral ethylhydrazine derivative or a chiral haloacetic acid derivative could be used to introduce stereochemistry.

Chiral Auxiliaries: A chiral auxiliary could be attached to the pyrazole or the acetic acid precursor to direct a stereoselective transformation, followed by its removal.

Asymmetric Catalysis: A chiral catalyst could be used to control the stereochemistry of a key bond-forming reaction, such as an asymmetric alkylation or reduction.

For example, a stereoselective reduction of a ketone precursor to the corresponding chiral alcohol could be achieved using a chiral reducing agent like a CBS catalyst.

One-Pot and Multicomponent Reaction Strategies for Analogues of this compound

While a direct one-pot synthesis of the target molecule is challenging, MCRs can be effectively employed for the synthesis of structurally related pyrazole analogues. For instance, a three-component reaction involving a hydrazine, a β-ketoester, and an aldehyde can lead to highly functionalized pyrazoles in a single step.

A hypothetical one-pot synthesis for a related pyrazole derivative could involve:

In situ formation of a pyrazolone (B3327878): Reaction of ethylhydrazine with diethyl malonate.

Knoevenagel condensation: Reaction of the in situ formed pyrazolone with an aldehyde.

Michael addition: Subsequent reaction with an activated alkene.

These strategies are particularly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. Several aspects of the synthesis of this compound can be optimized to align with these principles.

Atom Economy: The cyclocondensation reaction for the pyrazole core formation generally has good atom economy, with water being the main byproduct.

Use of Safer Solvents: Traditional solvents like DMF can be replaced with greener alternatives such as dimethyl sulfoxide (B87167) (DMSO), which has a better safety profile, or even water for certain steps if feasible.

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric amounts is a key principle of green chemistry. While the Williamson ether synthesis often requires a stoichiometric amount of base, the use of phase-transfer catalysis could allow for the use of catalytic amounts of the phase-transfer agent with a solid, less hazardous base like potassium carbonate.

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: While not directly applicable to the core precursors of this molecule, exploring bio-based sources for solvents like ethanol is a step towards more sustainable synthesis.

The following table compares a traditional vs. a greener approach for the Williamson ether synthesis step:

FeatureTraditional ApproachGreener Approach
Base Stoichiometric NaHCatalytic Phase-Transfer Catalyst with K₂CO₃
Solvent Anhydrous DMF/THFGreener solvent (e.g., DMSO, Cyrene) or solvent-free
Energy Source Conventional heatingMicrowave irradiation
Work-up Organic solvent extractionMinimized solvent use, potential for direct crystallization

By consciously applying these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Advanced Structural Characterization and Conformational Analysis of 1 Ethyl 1h Pyrazol 5 Yl Methoxy Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.

The expected ¹H NMR spectrum would feature distinct signals for the ethyl group (a triplet and a quartet), the two methylene (B1212753) groups in the side chain (singlets), and the two protons on the pyrazole (B372694) ring (doublets). The carboxylic acid proton would appear as a broad singlet, with its chemical shift being concentration-dependent.

The ¹³C NMR spectrum would complement this data, showing signals for all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum. Spectroscopic data from related pyrazole compounds, such as 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, help in predicting the chemical shifts for the pyrazole core.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ ppm) Predicted Multiplicity Predicted Coupling Constant (J Hz)
CH₃ (ethyl) 1.3 - 1.5 Triplet (t) 7.2
CH₂ (ethyl) 4.0 - 4.2 Quartet (q) 7.2
O-CH₂-C 4.6 - 4.8 Singlet (s) -
C-CH₂-COOH 4.1 - 4.3 Singlet (s) -
H-3 (pyrazole) 7.4 - 7.5 Doublet (d) ~2.0
H-4 (pyrazole) 6.2 - 6.3 Doublet (d) ~2.0

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ ppm)
CH₃ (ethyl) 14 - 16
CH₂ (ethyl) 44 - 46
O-CH₂-C 65 - 68
C-CH₂-COOH 68 - 71
C-4 (pyrazole) 105 - 107
C-3 (pyrazole) 138 - 140
C-5 (pyrazole) 148 - 150

2D NMR experiments would be crucial for confirming these assignments. A COSY spectrum would show correlations between the ethyl protons. An HSQC spectrum would link each proton to its directly attached carbon atom. Finally, HMBC experiments would reveal long-range (2-3 bond) correlations, for instance, between the pyrazole protons and the carbons of the ethyl group and the methoxyacetic acid side chain, confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₈H₁₂N₂O₃), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.

The calculated monoisotopic mass is 184.0848 g/mol . Under electrospray ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺ (m/z 185.0921) or the sodiated adduct [M+Na]⁺ (m/z 207.0740).

Electron ionization (EI) would lead to more extensive fragmentation. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group: A cleavage resulting in the loss of COOH (45 Da).

Cleavage of the ether bond: Breakage of the C-O bond could lead to fragments corresponding to the pyrazolyl-methyl cation or the methoxyacetic acid radical.

Fragmentation of the pyrazole ring: As seen in other pyrazole derivatives, the ring itself can undergo cleavage.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Identity
185 [M+H]⁺
139 [M - COOH]⁺
111 [C₄H₅N₂CH₂]⁺ (1-ethyl-1H-pyrazol-5-yl)methyl cation
95 [C₄H₅N₂]⁺ Pyrazole ring fragment

X-ray Crystallography for Determination of Solid-State Structure and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for the title compound is not available, analysis of related structures, such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate and other pyrazole derivatives, provides insight into its likely solid-state conformation.

The molecule is expected to be largely planar with respect to the pyrazole ring. The dihedral angle between the pyrazole ring and the plane of the carboxylic acid group will be a key conformational feature. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between the carboxyl groups. This dimerization would be the dominant feature of the crystal packing.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. The spectra are sensitive to the molecular environment, making them useful for studying intermolecular interactions like hydrogen bonding.

For this compound, the IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹, which is characteristic of hydrogen-bonded dimers. The C=O stretching vibration of the acid would appear as a strong, sharp band around 1700-1720 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid would be found in the 1050-1300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
2500-3300 O-H stretch (broad) Carboxylic acid (H-bonded)
2850-2980 C-H stretch Aliphatic (ethyl, methylenes)
~3100 C-H stretch Aromatic (pyrazole)
1700-1720 C=O stretch Carboxylic acid
1400-1470 C-H bend Aliphatic
1210-1320 C-O stretch Carboxylic acid

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrazole ring vibrations, which are often weak in the IR spectrum.

Computational Methods for Prediction and Validation of Solution and Gas-Phase Conformations

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and validating molecular structures and properties. These methods can be used to calculate the lowest energy conformations of this compound in the gas phase and in solution (using solvent models).

Conformational analysis would focus on the rotation around the single bonds, particularly the C-O bonds of the ether linkage and the C-C bond of the acetic acid side chain. The calculations would identify the global minimum energy structure and any other low-energy conformers that might be populated at room temperature. Molecular modeling studies on similar pyrazole systems have been used to predict torsion angles between the pyrazole ring and its substituents.

Furthermore, DFT calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. Comparing these theoretical predictions with experimental data can provide strong validation for the determined structure and conformation.

Spectroscopic Investigations of Intermolecular Interactions Involving this compound

The primary intermolecular interaction involving this compound is expected to be hydrogen bonding through its carboxylic acid functional group. As discussed, in the solid state, this leads to the formation of stable dimers.

In solution, the extent of hydrogen bonding can be investigated using spectroscopic techniques. In ¹H NMR spectroscopy, the chemical shift of the acidic proton is highly sensitive to hydrogen bonding. In non-polar solvents, dilution of the sample would lead to a disruption of the hydrogen-bonded dimers into monomers, causing an upfield shift of the COOH proton signal.

Similarly, in IR spectroscopy, the position and shape of the O-H and C=O stretching bands are dependent on the concentration. Upon dilution, the broad O-H band of the dimer would decrease in intensity, while a sharper band at higher wavenumbers (~3500 cm⁻¹), corresponding to the free monomer, would appear. The C=O band would also shift to a higher frequency for the monomer. These spectroscopic studies are crucial for understanding the behavior of the molecule in different environments.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1h Pyrazol 5 Yl Methoxy Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. For [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid, DFT calculations can be employed to determine a variety of fundamental molecular properties. By solving the Kohn-Sham equations for this molecule, one can obtain the ground-state electron density, from which numerous properties can be derived.

Key molecular properties that can be calculated using DFT include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density Distribution: DFT can map the electron density surface, revealing the electron-rich and electron-poor regions of the molecule. For this compound, this would highlight the electronegative oxygen and nitrogen atoms, which are likely sites for electrophilic attack or hydrogen bonding.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution. For this molecule, the ESP map would likely show a negative potential around the carboxylic acid group, indicating its propensity to act as a hydrogen bond acceptor or to be deprotonated.

Table 1: Hypothetical DFT-Calculated Properties for this compound Note: The following data is illustrative and represents the type of information that would be generated from DFT calculations.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability.
Dipole Moment3.2 DIndicates a polar molecule, likely soluble in polar solvents.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for understanding its conformational landscape.

An MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the forces between all atoms and their subsequent motion over time. This would provide insights into:

Conformational Preferences: By analyzing the trajectory of the simulation, the most stable and frequently occurring conformations of the molecule can be identified. This is crucial for understanding how the molecule might bind to a biological target.

Solvent Effects: MD simulations explicitly model the interactions between the solute and solvent molecules. This can reveal how water molecules arrange themselves around the hydrophilic (carboxylic acid) and hydrophobic (ethyl and pyrazole (B372694) groups) parts of the molecule, influencing its solubility and aggregation behavior.

Flexibility and Dynamics: The simulation can quantify the flexibility of different parts of the molecule, such as the rotation around the ether linkage and the movement of the ethyl group.

Ligand-Based and Structure-Based Drug Design (SBDD) Approaches for Analogues

Should this compound be identified as a hit compound in a drug discovery program, computational methods can be used to design more potent and selective analogues.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD methods can be employed. This would involve building a pharmacophore model based on a set of known active molecules that are structurally similar to this compound. This model would define the essential chemical features required for biological activity.

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known, SBDD can be a powerful tool. Molecular docking simulations could be used to predict the binding mode of this compound within the active site of the target. This information would then be used to design new analogues with improved interactions, such as additional hydrogen bonds or hydrophobic contacts.

Prediction of Reactivity and Reaction Pathways via Transition State Modeling

Computational chemistry can also be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential chemical reactions. By modeling the transition states of proposed reaction pathways, the activation energies can be calculated. This allows for the prediction of the most likely reaction products and the conditions under which these reactions might occur. For instance, the esterification of the carboxylic acid group or electrophilic substitution on the pyrazole ring could be modeled.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predicting Biological or Chemical Behaviors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. If a set of analogues of this compound with known activities were available, a QSAR model could be developed.

This would involve:

Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates these descriptors to the observed activity.

This model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising compounds for synthesis and testing.

Table 2: Example of Descriptors for a QSAR Model of this compound Analogues

DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficientRelates to the molecule's hydrophobicity and ability to cross cell membranes.
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atomsCorrelates with drug transport properties, such as intestinal absorption.
Molecular Weight (MW)The mass of the moleculeInfluences overall size and can affect binding and pharmacokinetics.
Number of Hydrogen Bond Donors/AcceptorsCount of atoms that can participate in hydrogen bondingCrucial for specific interactions with biological targets.

Analysis of Non-Covalent Interactions and Molecular Recognition Profiles

The biological activity of a molecule is often dictated by its non-covalent interactions with its target. For this compound, these interactions could include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atoms of the pyrazole ring and the ether oxygen can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The ethyl group and the pyrazole ring can engage in hydrophobic interactions with non-polar regions of a binding pocket.

π-π Stacking: The aromatic pyrazole ring could potentially engage in π-π stacking interactions with aromatic amino acid residues in a protein target.

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) or the analysis of the electron density using Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength and nature of these non-covalent interactions.

In Silico Screening and Virtual Library Design for this compound Derivatives

Building upon the knowledge gained from the aforementioned computational studies, virtual libraries of derivatives of this compound can be designed. These libraries can be created by systematically modifying different parts of the parent molecule, for example, by changing the substituent on the pyrazole ring or by altering the linker between the pyrazole and the acetic acid moiety.

These virtual libraries can then be screened in silico using techniques like high-throughput molecular docking against a target of interest. This allows for the rapid assessment of large numbers of compounds, helping to identify those with the highest predicted binding affinity and the most favorable drug-like properties for future synthesis and experimental evaluation.

Molecular Interactions and Biological Target Engagement Studies of 1 Ethyl 1h Pyrazol 5 Yl Methoxy Acetic Acid

In Vitro Enzymatic Assays and Receptor Binding Studies for Target Identification and Validation

There are no publicly accessible records of in vitro enzymatic assays or receptor binding studies having been performed for [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid. Such studies are fundamental in the early stages of drug development to identify the specific proteins, such as enzymes or receptors, with which a compound interacts. Without this data, the primary biological target of this compound is unknown.

Mechanistic Elucidation of Cellular Responses Induced by this compound

Consequently, without an identified target, the cellular responses induced by this compound have not been mechanistically elucidated. Research in this area would typically involve treating various cell lines with the compound and observing subsequent changes in cellular behavior, such as proliferation, apoptosis, or differentiation, to understand its functional effects.

Biophysical Techniques for Characterizing Ligand-Target Binding Kinetics and Thermodynamics

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for quantifying the binding affinity, kinetics, and thermodynamic properties of a ligand-target interaction. No studies utilizing these methods for this compound have been reported.

High-Throughput Screening (HTS) in Cell-Based or Biochemical Systems

High-throughput screening is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. There is no indication that this compound has been included in any such screening campaigns that have been made public.

Structural Biology Approaches to Visualize Compound-Target Complexes

Structural biology techniques, including co-crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level insights into how a compound binds to its target. As the biological target for this compound has not been identified, no such structural studies have been conducted.

Investigation of Off-Target Interactions and Selectivity Profiling in Research Models

Selectivity profiling is essential to assess the specificity of a compound and to identify potential off-target interactions that could lead to undesirable side effects. This level of characterization is not available for this compound.

Modulation of Specific Signal Transduction Pathways by this compound

The effect of this compound on specific signal transduction pathways remains uninvestigated. Understanding how a compound modulates cellular signaling is key to comprehending its mechanism of action and its potential therapeutic applications.

Structure Activity Relationship Sar and Analogue Design Strategies for Derivatives of 1 Ethyl 1h Pyrazol 5 Yl Methoxy Acetic Acid

Systematic Chemical Modifications of the Pyrazole (B372694) Ring System

The pyrazole ring is a versatile and privileged scaffold in medicinal chemistry, offering multiple sites for modification to probe interactions with biological targets. nih.govnih.gov For the [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid core, systematic alterations of the pyrazole ring are a primary strategy for SAR exploration.

Key modification sites on the pyrazole ring include:

N-1 Position: The ethyl group at the N-1 position is a critical determinant of the molecule's properties. Modifications here can influence metabolic stability and interactions within hydrophobic pockets of a target protein. Varying the alkyl chain length (e.g., methyl, propyl, butyl) or introducing branching (e.g., isopropyl) can fine-tune lipophilicity. Replacing the ethyl group with cyclic or aromatic systems could explore additional binding interactions.

C-3 and C-4 Positions: These positions are unsubstituted in the parent molecule and represent key vectors for chemical diversification. The introduction of small alkyl groups, halogens (F, Cl, Br), or polar functional groups (e.g., hydroxyl, amino) at these positions can significantly alter the electronic properties and hydrogen bonding capacity of the molecule. frontiersin.org For instance, adding a substituent at the C-4 position can modulate the acidity of the acetic acid moiety through electronic effects. The substitutions, additions, or removal of functional groups are effective strategies for designing biologically important analogs. frontiersin.org

The synthesis of such pyrazole derivatives often involves multi-step processes, including cyclocondensation reactions of 1,3-dicarbonyl compounds with substituted hydrazines to form the pyrazole core, followed by functional group manipulations. researchgate.netnih.gov Modern synthetic methods, such as microwave-assisted synthesis and metal-catalyzed cross-coupling reactions, facilitate the efficient production of diverse pyrazole analogues. researchgate.net

Table 1: Representative Modifications of the Pyrazole Ring and Their Rationale

Modification SiteExample SubstituentRationale for Modification
N-1 IsopropylIncrease lipophilicity, probe for steric tolerance in binding pocket.
Cyclopropyl (B3062369)Introduce conformational rigidity, improve metabolic stability.
PhenylExplore potential for π-π stacking interactions.
C-3 MethylIncrease steric bulk, explore hydrophobic interactions.
Chlorine (Cl)Electron-withdrawing group, potential for halogen bonding.
C-4 Fluorine (F)Modulate pKa of the acetic acid, block potential metabolic sites.
Hydroxymethyl (-CH₂OH)Introduce hydrogen bond donor/acceptor capabilities.

Diversification of the Methoxyacetic Acid Moiety and Linker Length

The methoxyacetic acid portion of the molecule is critical, often serving as the primary binding pharmacophore that interacts with a target protein, for example, through ionic or hydrogen bonds. Diversification of this moiety and the linker connecting it to the pyrazole ring is a key strategy for optimizing binding affinity and pharmacokinetic properties.

Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres, such as tetrazole, hydroxamic acid, or acyl sulfonamide. This strategy can improve metabolic stability, cell permeability, and oral bioavailability while maintaining the key acidic interaction with the target.

Linker Modification: The single methylene (B1212753) (-CH₂-) ether linker is flexible. Its length and rigidity can be systematically altered.

Length: Extending the linker to two or three carbons (e.g., -O-(CH₂)₂-COOH or -O-(CH₂)₃-COOH) can change the spatial orientation of the acidic headgroup, allowing it to access different binding regions within a target site. elsevierpure.com

Flexibility: Introducing rigidity into the linker, for instance, by incorporating a cyclopropyl ring or a double bond, can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov Conversely, more flexible linkers might be necessary to achieve an optimal binding conformation. nih.gov

These modifications allow for a systematic exploration of the optimal distance and geometry required for the acidic group to interact with its complementary residues on a biological target.

Introduction of Various Substituents to Optimize Specific Molecular Interactions

Beyond modifying the core scaffold, the introduction of diverse substituents onto the pyrazole ring or any appended aromatic groups is a fundamental strategy to fine-tune molecular interactions. nih.govfrontiersin.org The goal is to enhance binding affinity and selectivity by engaging in specific, high-quality interactions with the target protein, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and halogen bonds.

For example, if the pyrazole ring is positioned near a hydrophobic pocket in the target's binding site, adding lipophilic groups like methyl or trifluoromethyl at the C-3 or C-4 positions could increase potency. If a hydrogen bond donor or acceptor residue is nearby, introducing groups like hydroxyl, amino, or methoxy (B1213986) could form favorable interactions. mdpi.com

The strategic placement of substituents can be guided by structural biology data (e.g., X-ray crystallography of a target-ligand complex) or computational modeling, which can predict favorable interaction sites. nih.gov

Table 2: Examples of Substituents and Their Potential Molecular Interactions

SubstituentPosition on ScaffoldPotential InteractionDesired Outcome
PhenylPyrazole C-3π-π stacking, hydrophobic interactionsIncreased binding affinity
Methoxy (-OCH₃)Phenyl ringHydrogen bond acceptorEnhanced potency and selectivity
Trifluoromethyl (-CF₃)Pyrazole C-4Hydrophobic interactions, dipole interactionsImproved metabolic stability and binding
Amino (-NH₂)Pyrazole C-3 or C-4Hydrogen bond donor/acceptorIncreased solubility and specific interactions
Bromine (Br)Phenyl ringHalogen bonding, hydrophobic interactionsEnhanced binding affinity and selectivity

Design and Synthesis of Focused Analogue Libraries

To efficiently explore the SAR of the this compound scaffold, the design and synthesis of focused analogue libraries are employed. Rather than synthesizing compounds one by one, a library approach allows for the parallel synthesis of a curated set of compounds where specific positions on the scaffold are systematically varied. nih.govresearchgate.net

For this scaffold, a library could be designed to explore variations at three key points simultaneously:

R¹ at the N-1 position of the pyrazole.

R² at the C-3/C-4 positions of the pyrazole.

The linker (X) and acidic group (Y) of the side chain.

Modern synthetic techniques, such as solid-phase synthesis or solution-phase parallel synthesis using automated platforms, are often used to accelerate the creation of these libraries. researchgate.net High-throughput screening of these libraries can then rapidly identify promising "hit" compounds and delineate clear SAR trends, guiding the next round of analogue design. researchgate.net

Development of Prodrug Strategies for Enhanced Research Probe Utility

While the carboxylic acid of the methoxyacetic acid moiety is often essential for in vitro activity, its polar nature can limit cell permeability and in vivo bioavailability. To overcome this, prodrug strategies are often developed. A prodrug is an inactive or less active derivative that is converted into the active parent drug in the body.

For this compound, a common prodrug approach involves masking the carboxylic acid as an ester (e.g., a methyl, ethyl, or t-butyl ester). These esters are typically more lipophilic, allowing for better absorption across cell membranes. Once inside the cell or in systemic circulation, endogenous esterase enzymes cleave the ester bond, releasing the active carboxylic acid. This strategy can significantly enhance the utility of the compound as a research probe for cell-based assays and in vivo studies.

Rational Design Approaches Based on Computational Modeling and SAR Analysis

Rational drug design leverages computational chemistry to guide the synthesis of new analogues. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for understanding and predicting the activity of derivatives of this compound.

QSAR: This method establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. biointerfaceresearch.comacs.org By analyzing a set of existing analogues, a QSAR model can predict the activity of new, unsynthesized compounds, helping to prioritize which analogues to synthesize. Key molecular descriptors in QSAR models often include electronic properties, lipophilicity, and steric parameters. acs.org

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how different analogues bind to the active site. nih.gov This provides insight into the specific molecular interactions (like hydrogen bonds and hydrophobic contacts) that contribute to binding affinity. Docking studies can reveal why certain modifications increase activity while others decrease it, offering a powerful tool for designing new derivatives with improved binding. nih.govrsc.org

These computational approaches, combined with experimental SAR data, create a feedback loop where computational predictions guide synthetic efforts, and the resulting experimental data is used to refine the computational models. eurasianjournals.com

Fragment-Based Drug Discovery (FBDD) Leveraging the Core Pyrazole-Acetic Acid Scaffold

Fragment-Based Drug Discovery (FBDD) is an alternative approach to traditional high-throughput screening for identifying lead compounds. wikipedia.org FBDD involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to the biological target. researchgate.net

The core this compound scaffold can be viewed within an FBDD context. The pyrazole ring itself can be considered a fragment that occupies a specific pocket of a binding site. The methoxyacetic acid moiety could be another fragment that interacts with an adjacent site. FBDD strategies can be used to build upon this core:

Fragment Growing: Starting with the core pyrazole fragment, synthetic chemistry is used to "grow" chemical functionality off different positions (e.g., C-3 or C-4) to pick up additional interactions and increase affinity.

Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be connected via a chemical linker to create a single, high-affinity molecule. nih.gov

This approach allows for a more efficient exploration of chemical space and often produces lead compounds with better "drug-like" properties compared to hits from traditional screening methods. researchgate.netfrontiersin.org

Analytical Methodologies for the Quantification and Characterization of 1 Ethyl 1h Pyrazol 5 Yl Methoxy Acetic Acid in Research Samples

Development of Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The cornerstone for the sensitive and selective quantification of [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid in complex biological matrices is reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Given the polar and acidic nature of the compound, a C18 stationary phase with a polar end-capping would be a suitable choice to achieve adequate retention and symmetrical peak shape.

A gradient elution employing a mobile phase system consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) would be effective for the separation of the analyte from endogenous interferences. The mass spectrometer, operating in negative ion mode, would likely utilize electrospray ionization (ESI) due to the presence of the carboxylic acid moiety, which is readily deprotonated. Multiple Reaction Monitoring (MRM) would be the acquisition mode of choice for achieving high selectivity and sensitivity.

Table 1: Hypothetical LC-MS/MS Parameters for this compound

Parameter Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative
MRM Transition [M-H]⁻ > Fragment Ion
Collision Energy Optimized for specific transition
Internal Standard Stable isotope-labeled analog

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility and high polarity. Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester. A common and effective derivatizing agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which would convert the carboxylic acid to its trimethylsilyl (B98337) ester.

The resulting derivative can be separated on a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, and detected by mass spectrometry in electron ionization (EI) mode. This approach can serve as a confirmatory method to the LC-MS/MS analysis.

Capillary Electrophoresis (CE) and Microfluidic-Based Analytical Systems

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of this compound, particularly for samples with limited volume. nih.govnih.gov Given its anionic nature at neutral and basic pH, Capillary Zone Electrophoresis (CZE) would be the preferred mode of separation. rsc.org A background electrolyte (BGE) containing a phosphate (B84403) or borate (B1201080) buffer at a pH above the pKa of the carboxylic acid would ensure the analyte is in its fully ionized form, allowing for rapid and efficient separation. ufmg.br Coupling CE with mass spectrometry (CE-MS) would provide enhanced selectivity and sensitivity. Microfluidic-based systems, or "lab-on-a-chip" technology, could further miniaturize and automate this process, enabling high-throughput analysis.

Spectrophotometric and Fluorometric Assay Development for High-Throughput Analysis

For high-throughput screening applications, spectrophotometric or fluorometric assays can be developed. The pyrazole (B372694) ring system in this compound possesses a chromophore that absorbs in the UV region. taylorfrancis.comnih.gov A simple UV spectrophotometric method could be developed for the quantification of the compound in simple matrices, with a plausible maximum absorbance around 220-240 nm. For enhanced sensitivity and selectivity, a derivatization reaction could be employed to introduce a more strongly absorbing or fluorescent moiety. For instance, coupling the carboxylic acid with a fluorescently tagged amine could enable highly sensitive detection. Pyrazole derivatives have been noted for their potential in the development of fluorescent chemosensors. rsc.org

Isotopic Labeling Strategies for Metabolic Tracking and Pathway Research

Understanding the metabolic fate of this compound is a critical aspect of its preclinical development. nih.gov Stable isotope labeling is an indispensable tool for these studies. nih.govpsu.edu Strategic incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule can facilitate the tracking of the parent compound and its metabolites in complex biological systems using mass spectrometry. For instance, labeling the ethyl group with deuterium or the pyrazole ring with ¹³C or ¹⁵N would provide a distinct mass shift, allowing for the differentiation of the drug from endogenous compounds. researchgate.net

Table 2: Potential Isotopic Labeling Positions for this compound

Isotope Position Application
²H (Deuterium) Ethyl group Assess metabolic stability of the ethyl moiety
¹³C (Carbon-13) Pyrazole ring Trace the core structure through metabolic pathways
¹⁵N (Nitrogen-15) Pyrazole ring Investigate metabolic transformations involving the pyrazole nitrogen atoms
¹³C, ¹⁸O Carboxylic acid Study the potential for conjugation reactions at the acid group

Bioanalytical Method Validation for In Vitro and In Vivo (pre-clinical) Research Sample Analysis

Any quantitative analytical method intended for use in preclinical studies must be rigorously validated to ensure its reliability. nih.govjgtps.comresearchgate.net The validation of the LC-MS/MS method for this compound would be performed in accordance with regulatory guidelines and would assess parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. ijprajournal.com This ensures that the data generated from in vitro and in vivo studies are accurate and reproducible.

Table 3: Key Parameters for Bioanalytical Method Validation

Parameter Acceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits across different lots of matrix
Stability Analyte stable under various storage and processing conditions

Automation and Miniaturization of Analytical Procedures for Research Throughput

To meet the demands of modern drug discovery, automation and miniaturization of analytical procedures are essential. drugdiscoverynews.combioanalysis-zone.com Automated sample preparation, utilizing robotic liquid handlers, can significantly increase throughput and reduce variability. wuxiapptec.combioanalysis-zone.comnih.gov The integration of automated systems for sample extraction, derivatization, and injection into the analytical instrument can streamline the entire workflow. Furthermore, the adoption of miniaturized techniques, such as dried blood spot (DBS) sampling, could reduce the volume of biological samples required, which is particularly advantageous in preclinical animal studies. bioanalysis-zone.com

Novel Research Applications and Mechanistic Insights Derived from Studies on 1 Ethyl 1h Pyrazol 5 Yl Methoxy Acetic Acid

Application as a Chemical Probe for Fundamental Biological Process Elucidation

Currently, there is no specific information available in the provided search results regarding the application of [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid as a chemical probe for elucidating fundamental biological processes.

Exploration in Pre-clinical Disease Models for Proof-of-Concept Studies

The pyrazole (B372694) scaffold, a core component of this compound, is integral to various compounds tested in pre-clinical disease models, particularly in oncology.

In Vitro Efficacy in Cancer Cell Lines Novel pyrazolyl-s-triazine derivatives have demonstrated cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), lung (A549), and pancreatic (PANC-1) cancer lines. nih.gov Certain hybrid compounds, specifically those incorporating piperidine (B6355638) or morpholine (B109124) moieties, were found to be the most effective. nih.gov For instance, compounds designated as 7d and 7f in one study showed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov

Another class of related compounds, indole-pyrazole hybrids, have been investigated for their photodynamic effects in cancer cells. imtm.cz These molecules were shown to be cytotoxic to melanoma G361 cells and breast cancer MCF-7 cells upon irradiation with blue light, while showing no toxicity in the dark. imtm.cz The cytotoxicity is linked to a significant generation of reactive oxygen species (ROS), leading to cell death. imtm.cz

Compound ClassDisease ModelKey FindingsReference
Pyrazolyl-s-triazine derivativesHuman cancer cell lines (MCF-7, MDA-MB-231, etc.)Induced cytotoxicity; potent EGFR inhibitory activity. nih.gov
Indole-pyrazole hybridsMelanoma (G361) and Breast Cancer (MCF-7) cellsExerted cytotoxicity when irradiated with blue light; induced massive generation of reactive oxygen species (ROS). imtm.cz

In Vivo Proof-of-Concept in Animal Models The anti-inflammatory potential of pyrazole derivatives has been evaluated using in vivo models. nih.gov Specifically, novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were assessed for their ability to reduce inflammation in a carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory agents. nih.gov

Potential Contributions to Agrochemical or Material Science Research

The pyrazole heterocycle is a key structural motif in the development of new agrochemicals, particularly pesticides. niscpr.res.in The continuous need for new compounds to combat pesticide resistance drives research in this area. niscpr.res.in

Insecticidal Activity Research into 1H-pyrazole-5-carboxylic acid derivatives has revealed promising insecticidal properties. researchgate.net Bioassays demonstrated that certain compounds exhibit good activity against the black bean aphid (Aphis fabae). researchgate.net Notably, compound 7h from a synthesized series showed 85.7% mortality against this pest at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net

Fungicidal Activity Various pyrazole derivatives have been synthesized and evaluated for their in vitro growth-inhibitory activity against several phytopathogenic fungi. niscpr.res.inresearchgate.net One study tested compounds against fungi such as Alternaria helianthus, Colletotrichum falcatum, Fusarium oxysporum, and Rhizoctonia solani, with many displaying promising activity at concentrations ranging from 3.13 to 100 mg L-1. researchgate.net Another series of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid derivatives was tested against fungi including Sclerotinia sclerotiorum and Rhizoctonia solani. niscpr.res.inresearchgate.net Several of these compounds were effective at inhibiting fungal growth, demonstrating the potential of the pyrazole-phenoxyacetic acid scaffold in developing new antifungal agents. niscpr.res.inresearchgate.net

Compound ClassTarget PestActivityReference
1H-pyrazole-5-carboxylic acid derivativesAphis fabae (aphid)85.7% mortality at 12.5 mg/L researchgate.net
2-[{2-(1-Acyl-3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy}methyl]-5-aryl-1,3,4-oxadiazolesAlternaria helianthus, Fusarium oxysporum, etc.Promising growth-inhibitory activity researchgate.net
2-[4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid derivativesSclerotinia sclerotiorum, Rhizoctonia solani, etc.Significant growth inhibition at 200 mg/litre niscpr.res.inresearchgate.net

Development of Biosensors or Diagnostic Tools Based on this compound Interactions

Information regarding the use of this compound or closely related pyrazole structures in the development of biosensors or diagnostic tools is not available in the provided search results.

Insights into Enzyme Inhibition or Receptor Modulation Mechanisms

The pyrazole framework is a versatile scaffold for designing inhibitors of various enzymes, a critical aspect of drug discovery.

Oncogenic Pathway Inhibition As mentioned previously, pyrazolyl-s-triazine derivatives have been identified as potent inhibitors of EGFR. nih.gov The most effective compounds, 7f and 7d , exhibited IC50 values of 59.24 nM and 70.3 nM, respectively, against EGFR. nih.gov These compounds also demonstrated significant inhibitory activity on the downstream PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth and proliferation. nih.gov This dual inhibition highlights the potential of the pyrazole scaffold to target key oncogenic pathways. nih.gov

Metalloprotease Inhibition Other research has focused on pyrazole-based compounds as inhibitors of meprins, a family of metalloproteases. scispace.com Structure-activity relationship studies have explored how different substituents on the pyrazole ring can modulate the inhibitory activity against meprin α and meprin β, indicating that the pyrazole core can be optimized for specific enzyme targets. scispace.com

Target Enzyme/PathwayCompound ClassKey FindingsReference
EGFR/PI3K/AKT/mTORPyrazolyl-s-triazine derivativesPotent EGFR inhibition (IC50 = 59.24 nM for compound 7f) and suppression of the PI3K/AKT/mTOR pathway. nih.gov
Meprin α and βPyrazole-based hydroxamatesThe pyrazole scaffold serves as a promising lead structure for potent and selective meprin inhibitors. scispace.com

Integration with Systems Biology and Omics Approaches for Holistic Research

There is no information in the provided search results detailing the integration of this compound or its analogs with systems biology or omics approaches.

Structure-Guided Optimization for Specific Academic Research Purposes

The optimization of pyrazole-based compounds is an active area of research. For example, in the development of meprin inhibitors, the pyrazole scaffold was systematically modified to improve potency and selectivity. scispace.com The introduction of different N-aryl moieties and other substituents on the pyrazole core allowed for the modulation of the inhibitors' activity, demonstrating a structure-guided approach to optimization. scispace.com This principle of targeted chemical modification could be applied to this compound to tailor its properties for specific biological targets or research applications.

Future Research Directions and Unexplored Avenues for 1 Ethyl 1h Pyrazol 5 Yl Methoxy Acetic Acid

Elucidation of Novel Biological Targets or Uncharted Signaling Pathways

A primary avenue of future research will be the identification of novel biological targets for [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid. The pyrazole (B372694) scaffold is known to interact with a wide array of biological macromolecules. mdpi.com High-throughput screening of this compound against diverse panels of receptors, enzymes, and ion channels could reveal unexpected interactions. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast two-hybrid screening could be employed to pull down and identify binding partners from cell lysates.

Furthermore, investigating the compound's impact on uncharted signaling pathways is a crucial next step. Many pyrazole derivatives are known to modulate key cellular signaling cascades. nih.gov Future studies could use transcriptomic and proteomic approaches to observe global changes in gene and protein expression in cells treated with the compound. This could uncover novel pathways affected by the molecule, leading to new therapeutic hypotheses.

Potential Research Approaches Description Potential Outcomes
High-Throughput Screening Screening against a broad range of known biological targets.Identification of primary molecular targets.
Chemical Proteomics Using the compound as a probe to isolate and identify binding proteins.Discovery of novel, previously unknown targets.
Transcriptomics (RNA-Seq) Analysis of changes in gene expression following compound treatment.Identification of modulated signaling pathways.
Phosphoproteomics Analysis of changes in protein phosphorylation states.Insight into the compound's effects on kinase signaling cascades.

Advanced Delivery Systems for Targeted Research Probe Application

To enhance its utility as a research probe, the development of advanced delivery systems for this compound is a promising area of investigation. Encapsulation in nanoparticles, liposomes, or micelles could improve its solubility, stability, and bioavailability for in vitro and in vivo studies. Moreover, targeted delivery systems could be designed to shuttle the compound to specific tissues or cell types. This could be achieved by functionalizing the delivery vehicle with ligands that bind to cell-surface receptors. Such targeted delivery would be invaluable for studying the compound's effects in a specific biological context, minimizing off-target effects.

Investigation of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single compound interacts with multiple targets, is a growing area of interest in drug discovery. Future research should explore the possibility that this compound exhibits polypharmacological properties. A systematic evaluation of its activity against various target families, particularly those implicated in complex diseases like cancer or neurodegenerative disorders, could reveal a multi-target profile. nih.gov If such a profile is identified, further studies could aim to optimize the compound's activity against a desired set of targets while minimizing engagement with anti-targets.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

AI/ML Application Description Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Building models to correlate chemical structure with biological activity.Prediction of the activity of new derivatives without the need for synthesis and testing.
Generative Models AI algorithms that can design novel molecules from scratch.Creation of new, patentable chemical entities with desired properties. news-medical.net
Target Prediction In silico methods to predict the likely biological targets of a compound.Prioritization of experimental validation efforts.

Exploration of Stereoisomeric Effects and Chiral Resolution (if applicable)

The presence of stereocenters in a molecule can have a profound impact on its biological activity. While the structure of this compound does not inherently contain a chiral center, derivatives of this compound could be designed to be chiral. Should any future synthetic routes or modifications introduce chirality, it will be imperative to investigate the stereoisomeric effects. This would involve resolving the enantiomers or diastereomers and evaluating their biological activity independently. It is well-established in pharmacology that different stereoisomers can have vastly different potencies, efficacies, and safety profiles.

Translational Research Pipelines from Bench to Pre-clinical Development (excluding clinical trials)

A long-term goal for any promising compound is its progression through a translational research pipeline. For this compound, this would involve a systematic, multi-stage process. Initial in vitro characterization of its biological activity would be followed by studies in cellular models of disease. Promising results would then warrant evaluation in animal models to assess in vivo efficacy and to establish a preliminary pharmacokinetic and pharmacodynamic profile. This pre-clinical development path is essential for determining the compound's potential as a future therapeutic agent. researchgate.net

Addressing Fundamental Chemical and Biological Questions in the Pyrazole-Acetic Acid Class

Beyond its own potential, this compound can serve as a valuable tool to address fundamental questions about the broader pyrazole-acetic acid class of compounds. Research could focus on understanding the structure-activity relationships (SAR) within this chemical series. For instance, systematic modifications of the ethyl group, the pyrazole ring, and the acetic acid moiety could provide insights into the key structural features required for biological activity. Such studies would contribute to a deeper understanding of the chemical biology of pyrazole derivatives and guide the design of future compounds with enhanced properties. frontiersin.org

Q & A

Q. How do kinetic studies (e.g., first-order vs. second-order kinetics) inform the reaction pathways of this compound in complex organic transformations?

  • Methodological Answer : Rate laws derived from time-resolved data (e.g., via stopped-flow techniques) identify rate-determining steps. For example, first-order kinetics in acyl transfer reactions suggest unimolecular transition states, while second-order kinetics imply bimolecular intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.